N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Description
This compound features a 1,6-dihydropyrimidin-5-yl core, a scaffold commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and enzyme modulation . Key structural elements include:
- 4-Amino substitution on the pyrimidinone ring, which may enhance hydrogen-bonding interactions with biological targets.
- Thioether linkage connecting a 2-((3-chlorophenyl)amino)-2-oxoethyl group to the pyrimidinone ring. This sulfur-containing bridge influences electronic properties and metabolic stability.
- 4-(Trifluoromethyl)benzamide moiety at the 5-position, contributing to lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O3S/c21-12-2-1-3-13(8-12)26-14(30)9-33-19-28-16(25)15(18(32)29-19)27-17(31)10-4-6-11(7-5-10)20(22,23)24/h1-8H,9H2,(H,26,30)(H,27,31)(H3,25,28,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLASDAREJEOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The molecular formula of this compound is with a molecular weight of 497.9 g/mol. Its structure features a pyrimidine ring, an amide linkage, and a trifluoromethyl-substituted benzene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClF3N5O3S |
| Molecular Weight | 497.9 g/mol |
| Density | Not Available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that pyrimidine derivatives possess notable antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. A study highlighted that certain substituted pyrimidines exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example:
- In vitro studies have demonstrated that several pyrimidine derivatives exhibit antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The MTT assay results indicated that certain derivatives displayed excellent cytotoxicity profiles compared to standard chemotherapeutic agents like 5-fluorouracil .
- A specific study on similar compounds reported significant antitumor activity with IC50 values in the low micromolar range, suggesting that these compounds can effectively inhibit tumor growth through various mechanisms .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with DNA replication processes in viral infections and modulate pathways involved in cell proliferation and apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of related pyrimidine derivatives against Escherichia coli and Candida albicans. The results indicated that compounds structurally similar to this compound showed higher antibacterial activity than standard antibiotics, suggesting a promising avenue for further development .
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, derivatives of this compound were tested against various human cancer cell lines. The results demonstrated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating a strong potential for development into effective cancer treatments .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide have been shown to exhibit significant anticancer properties. The presence of the pyrimidine core is often associated with the inhibition of tumor growth and proliferation in various cancer cell lines .
-
Antimicrobial Properties :
- The compound has demonstrated potential as an antimicrobial agent. Pyrimidine derivatives are known for their ability to inhibit bacterial growth and have been explored for treating infections caused by resistant strains of bacteria.
- Enzyme Inhibition :
Case Studies and Research Findings
The biological activity of this compound can be attributed to several structural features:
- Pyrimidine Ring : Essential for interacting with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Amide Linkage : Facilitates hydrogen bonding with target proteins.
These features contribute to its ability to modulate biological pathways effectively.
Comparison with Similar Compounds
N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 27449935660-75-6)
- Core similarity : Shares the 6-oxo-1,6-dihydropyrimidine backbone.
- Key differences: Substituent at the 4-position: Acetamide vs. trifluoromethyl benzamide in the target compound. Thioether group: Methylthio at position 2 vs. a more complex 2-((3-chlorophenyl)amino)-2-oxoethylthio group.
Pyrimidine and Thienopyrimidine Analogs
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Core difference: Thieno[2,3-d]pyrimidine vs. dihydropyrimidinone.
- Functional groups: 4-Methoxybenzamide and trifluoromethyl phenoxy substituents. Lacks the thioether linkage and 3-chlorophenyl group.
Triazine-Based Compounds
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-{1-[4-(trifluoromethyl)benzyl]tetrahydropyrimidin-2(1H)-ylidene}-4-chloro-5-methylbenzenesulfonamides
- Core difference: 1,3,5-Triazine vs. dihydropyrimidinone.
- Shared features: Methylthio linker and trifluoromethylbenzyl group. Chloro and amino substituents.
- Implications : The triazine core’s electron-deficient nature may improve interactions with charged residues in enzymes, but the rigid tetrahydropyrimidinylidene group could limit binding pocket accommodation.
Halogenated Pyrazolo-Pyrimidine Derivatives
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core difference: Pyrazolo[3,4-d]pyrimidine fused with chromenone vs. dihydropyrimidinone.
- Functional groups :
- Dual fluoro substituents on aromatic rings.
- Isopropylbenzamide vs. trifluoromethyl benzamide.
- Implications: The chromenone moiety adds planar rigidity, which may enhance DNA intercalation but reduce solubility compared to the target compound.
Structural and Functional Analysis Table
Key Research Findings
- Role of Trifluoromethyl Group : The 4-(trifluoromethyl)benzamide in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to methoxy or acetamide analogs, favoring membrane permeability .
- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group may offer stronger hydrophobic interactions than fluorine, as seen in pyrazolo-pyrimidine derivatives with dual fluoro substituents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and what critical reaction conditions must be controlled?
- Answer : The synthesis typically involves multi-step protocols, including:
- Thioether linkage formation : Reacting a 3-chlorophenylamine derivative with a mercaptoacetamide intermediate under basic conditions (e.g., triethylamine in DMF) .
- Amide coupling : Using coupling agents like HATU or DCC to attach the 4-(trifluoromethyl)benzamide moiety .
- Purification : Column chromatography or HPLC to isolate the final product, with reaction progress monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for trifluoromethylbenzamide; thiomethyl protons at δ 3.1–3.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~550–560 m/z) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) .
Advanced Research Questions
Q. How can contradictory biological activity data between this compound and structural analogs be resolved?
- Answer :
- Structural comparison : Analyze analogs (e.g., substitution at the 3-chlorophenyl group vs. 4-methylphenyl in ) to identify electronic/steric effects on target binding .
- Purity assessment : Re-evaluate compound purity via HPLC-MS; impurities >2% can skew activity assays .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., acps-pptase inhibition, as in ) to quantify IC₅₀ values and compare with docking simulations .
Q. What experimental design principles apply to optimizing synthetic yield and scalability?
- Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, highlights flow-chemistry optimization for similar compounds .
- Continuous-flow synthesis : Reduces side reactions (e.g., thioether oxidation) and improves reproducibility .
- Scale-up considerations : Replace DMF with greener solvents (e.g., acetonitrile) and optimize catalyst recovery .
Q. How can stability under physiological conditions be assessed methodologically?
- Answer :
- Forced degradation studies : Expose the compound to:
- Acidic/basic conditions (pH 1–13 at 37°C) to identify hydrolysis-prone sites (e.g., amide bonds) .
- Oxidative stress (H₂O₂) to test thioether stability .
- Analytical monitoring : Use LC-MS to track degradation products (e.g., sulfoxide formation from thioether oxidation) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining parent compound via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
